molecular formula C20H25N5O B5968276 1-[3-[[(1-Methylbenzimidazol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol

1-[3-[[(1-Methylbenzimidazol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol

Cat. No.: B5968276
M. Wt: 351.4 g/mol
InChI Key: VOSDRUJLLGPDHE-UHFFFAOYSA-N
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Description

1-[3-[[(1-Methylbenzimidazol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol is a complex organic compound that features a benzimidazole moiety, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[[(1-Methylbenzimidazol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, followed by the introduction of the pyridine ring and the piperidine ring through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the progress of the reaction and to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-[[(1-Methylbenzimidazol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

1-[3-[[(1-Methylbenzimidazol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[3-[[(1-Methylbenzimidazol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds such as benzimidazole, omeprazole, and albendazole share structural similarities with 1-[3-[[(1-Methylbenzimidazol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol.

    Pyridine derivatives: Compounds like pyridoxine and nicotinamide also contain the pyridine ring.

Uniqueness

This compound is unique due to its combination of benzimidazole, pyridine, and piperidine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets.

Properties

IUPAC Name

1-[3-[[(1-methylbenzimidazol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-24-18-9-3-2-8-17(18)23-19(24)13-21-12-15-6-4-10-22-20(15)25-11-5-7-16(26)14-25/h2-4,6,8-10,16,21,26H,5,7,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSDRUJLLGPDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNCC3=C(N=CC=C3)N4CCCC(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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